Butter is produced from milk or cream through a process known as churning, which separates fat from liquid (buttermilk). The origins of butter production date back to prehistoric times, with evidence of its use as far back as 2000 BC . Today, about one-third of the world's milk production is utilized for butter manufacturing .
Butter can be classified into several types based on its production methods and ingredients:
The synthesis of butter involves several key steps:
The churning process is crucial as it transforms liquid fat into a solid emulsion. The temperature during churning affects the crystallization behavior of fats, influencing the final texture and spreadability of the butter .
Butter's molecular structure primarily consists of triglycerides, which are esters formed from glycerol and three fatty acids. The typical fatty acid composition includes saturated fats (approximately 70%) and unsaturated fats (about 30%) .
The average molecular weight of common fatty acids in butter varies:
During the production of cultured butter, several chemical reactions occur:
The fermentation process not only contributes to acidity but also produces volatile compounds that enhance aroma and flavor profiles in cultured butter .
The mechanism by which butter achieves its unique properties involves:
The balance between solid and liquid fat influences spreadability; more solid fat results in harder butter while more liquid fat yields softer butter .
Butter serves various applications beyond culinary uses:
Butter is a semi-solid dairy product classified as a water-in-oil emulsion, primarily composed of milk fat (minimum 80%), water (16–17%), milk solids-not-fat (1–2%), and optionally salt (1–2%) [1] [3] [6]. It forms through the phase inversion of cream, where mechanical agitation (churning) destabilizes the fat globules in cream, leading to aggregation and the release of buttermilk [5]. The emulsion is stabilized by milk proteins and phospholipids, which act as natural emulsifiers [1]. Chemically, its lipid fraction consists of ~98% triglycerides, alongside minor components like diacylglycerols, cholesterol, and fat-soluble vitamins (A, D, E, K) [3] [5]. The precise composition varies with animal diet, species, and processing methods.
Table 1: Standard Composition of Commercial Butter
Component | Concentration (wt%) | Regulatory Standard |
---|---|---|
Milk Fat | 80–82% | USDA/Codex Alimentarius |
Water | 16–17.5% | ≤16% (Codex) |
Milk Solids-Not-Fat | 0.5–2% | ≤2% (Codex) |
Salt (optional) | 0–2% | Not regulated |
Butter dates to at least 2000 BCE, with Sumerian tablets documenting its production from cow, sheep, and goat milk [1] [2]. Initially used as a lamp fuel and medicinal ointment in ancient Rome and Greece, it gained culinary prominence in medieval Northern Europe due to cooler climates that extended its shelf life [1] [4]. By the 12th century, Scandinavia emerged as a major exporter, and the 16th-century Catholic Church’s Lenten dispensation solidified its role in European cuisine [1]. Industrialization in the 19th century (centrifugal cream separators, mechanical churns) enabled mass production, with global output reaching 6 million tonnes by 2022 [1] [2]. Today, India (6.7 million metric tons) and the EU (2.1 million metric tons) lead production, reflecting its status as a staple fat in >75% of national diets [2] [4].
Butter’s complex physicochemical properties drive interdisciplinary research:
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